

An In-depth Technical Guide to the Thermophysical Properties of 1-Fluorohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Fluorohexane

Cat. No.: B1214930

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorohexane (n-hexyl fluoride) is a halogenated hydrocarbon with the chemical formula $C_6H_{13}F$.^[1] Its unique physicochemical characteristics, arising from the introduction of a single fluorine atom to the hexane backbone, make it a compound of interest in various scientific and industrial applications. While not as extensively studied as its perfluorinated counterparts, understanding the thermophysical properties of **1-fluorohexane** is crucial for its use as a solvent, a reagent in organic synthesis, or as a model compound for studying the behavior of fluorinated hydrocarbons.^[1] This technical guide provides a comprehensive overview of the key thermophysical properties of **1-fluorohexane**, detailed experimental protocols for their measurement, and logical workflows for data acquisition and analysis.

Core Thermophysical Properties

The following sections detail the essential thermophysical properties of **1-fluorohexane**. The quantitative data, primarily sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables, are summarized in the tables below.^[2]

Density

Density is a fundamental property that describes the mass of a substance per unit volume. For liquids, it is a critical parameter in fluid dynamics, reaction kinetics, and process design. The density of liquid **1-fluorohexane** decreases with increasing temperature, a typical behavior for most liquids due to thermal expansion.

Table 1: Density of Liquid **1-Fluorohexane** as a Function of Temperature[2]

Temperature (K)	Density (g/cm ³)
273.15	0.821
283.15	0.811
293.15	0.801
298.15	0.796
303.15	0.791
313.15	0.781
323.15	0.771
333.15	0.761
343.15	0.751
353.15	0.740
363.15	0.729
373.15	0.718

Viscosity

Viscosity measures a fluid's resistance to shear stress and is a key parameter in fluid transport and mixing applications. The viscosity of liquid **1-fluorohexane** decreases significantly with increasing temperature, as thermal energy overcomes intermolecular forces.

Table 2: Viscosity of Liquid **1-Fluorohexane** as a Function of Temperature[2]

Temperature (K)	Viscosity (mPa·s)
273.15	0.697
283.15	0.597
293.15	0.518
298.15	0.486
303.15	0.457
313.15	0.408
323.15	0.367
333.15	0.333
343.15	0.304
353.15	0.278
363.15	0.256
373.15	0.237

Surface Tension

Surface tension is the tendency of a liquid to shrink into the minimum surface area possible. It is an important property in phenomena involving interfaces, such as wetting and emulsification. While specific temperature-dependent data for **1-fluorohexane** is not readily available in the compiled sources, it is a property that can be experimentally determined.

Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount. The isobaric heat capacity (C_p) is measured at constant pressure. For **1-fluorohexane**, the heat capacity of the liquid phase increases with temperature.

Table 3: Isobaric Heat Capacity of Liquid **1-Fluorohexane** as a Function of Temperature[2]

Temperature (K)	Isobaric Heat Capacity (J/mol·K)
273.15	192.6
283.15	196.1
293.15	199.7
298.15	201.5
303.15	203.4
313.15	207.2
323.15	211.1
333.15	215.1
343.15	219.2
353.15	223.4
363.15	227.7
373.15	232.1

Thermal Conductivity

Thermal conductivity is the property of a material to conduct heat. It is essential for heat transfer calculations in process design and safety analysis. The thermal conductivity of liquid **1-Fluorohexane** generally decreases with increasing temperature.

Table 4: Thermal Conductivity of Liquid **1-Fluorohexane** as a Function of Temperature[2]

Temperature (K)	Thermal Conductivity (W/m·K)
273.15	0.124
283.15	0.121
293.15	0.118
298.15	0.117
303.15	0.115
313.15	0.112
323.15	0.109
333.15	0.106
343.15	0.103
353.15	0.100
363.15	0.097
373.15	0.094

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical property for understanding a liquid's volatility and for distillation processes. The vapor pressure of **1-fluorohexane** increases significantly with temperature.

Table 5: Vapor Pressure of **1-Fluorohexane** as a Function of Temperature[3]

Temperature (K)	Vapor Pressure (kPa)
293.15	6.67
303.15	10.67
313.15	16.67
323.15	25.33
333.15	37.33
343.15	53.33
353.15	74.66
365.15	101.33 (Normal Boiling Point)

Experimental Protocols

Accurate measurement of thermophysical properties requires meticulous experimental procedures. The following sections outline detailed methodologies for determining the key properties of **1-fluorohexane**.

Density Measurement

A common and accurate method for determining the density of liquids is by using a vibrating tube densimeter.[\[4\]](#)[\[5\]](#)

Protocol:

- Instrument Calibration: Calibrate the vibrating tube densimeter with two fluids of known density that bracket the expected density of **1-fluorohexane**. Typically, dry air and deionized water are used.
- Sample Preparation: Ensure the **1-fluorohexane** sample is pure and degassed to avoid the presence of bubbles that can affect the measurement.
- Temperature Control: Set the desired temperature for the measurement using a high-precision thermostatic bath connected to the densimeter. Allow the instrument to stabilize at

the set temperature.

- Measurement: Inject the **1-fluorohexane** sample into the vibrating U-tube. The instrument measures the oscillation period of the tube, which is related to the density of the fluid inside.
- Data Acquisition: Record the density reading once the value has stabilized.
- Cleaning: Thoroughly clean and dry the U-tube with appropriate solvents (e.g., ethanol and acetone) before the next measurement or when finished.
- Repeatability: Perform measurements at each temperature at least in triplicate to ensure repeatability.

Viscosity Measurement

The viscosity of **1-fluorohexane** can be determined using a capillary viscometer, such as an Ubbelohde viscometer.[\[6\]](#)

Protocol:

- Viscometer Selection and Cleaning: Choose an Ubbelohde viscometer with a capillary diameter appropriate for the expected viscosity of **1-fluorohexane**. Thoroughly clean the viscometer with a suitable solvent and dry it completely.
- Sample Loading: Introduce a precise volume of the **1-fluorohexane** sample into the viscometer.
- Thermal Equilibration: Place the viscometer in a constant-temperature bath set to the desired measurement temperature. Allow at least 20-30 minutes for the sample to reach thermal equilibrium.
- Flow Time Measurement: Using a suction bulb, draw the liquid up through the capillary into the upper bulb. Release the suction and accurately measure the time it takes for the liquid meniscus to pass between the two calibration marks on the capillary.
- Data Collection: Repeat the flow time measurement at least three times to obtain an average value.

- Calculation: The kinematic viscosity (ν) is calculated using the equation $\nu = K * t$, where K is the viscometer constant and t is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature ($\eta = \nu * \rho$). The viscometer constant (K) is determined by measuring the flow time of a standard liquid with a known viscosity.

Surface Tension Measurement

The pendant drop method is a widely used technique for determining the surface tension of liquids.[\[7\]](#)[\[8\]](#)

Protocol:

- Apparatus Setup: The setup consists of a syringe with a needle of a known diameter, a light source, a camera to capture the image of the drop, and a temperature-controlled cell.
- Sample Loading: Fill the syringe with the **1-fluorohexane** sample.
- Drop Formation: Carefully form a pendant drop of **1-fluorohexane** at the tip of the needle inside the temperature-controlled cell.
- Image Acquisition: Capture a high-resolution image of the drop once it is stable.
- Image Analysis: The profile of the pendant drop is analyzed using software that fits the shape of the drop to the Young-Laplace equation. This analysis yields the surface tension value.
- Temperature Control: Maintain the desired temperature throughout the experiment using a circulating bath.
- Data Validation: Repeat the measurement multiple times to ensure the results are reproducible.

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a common technique for measuring the heat capacity of liquids.[\[9\]](#)[\[10\]](#)

Protocol:

- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard materials (e.g., indium).
- Sample Preparation: Accurately weigh a small amount of **1-fluorohexane** into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
- Measurement Program:
 - Baseline: Run a temperature program with the empty sample and reference pans to obtain a baseline.
 - Standard: Run the same temperature program with a standard material of known heat capacity (e.g., sapphire).
 - Sample: Run the identical temperature program with the **1-fluorohexane** sample.
- Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow to that of the standard material and the baseline.
- Heating Rate: A typical heating rate for such measurements is 10 K/min.

Thermal Conductivity Measurement

The transient hot-wire method is a reliable technique for measuring the thermal conductivity of liquids.

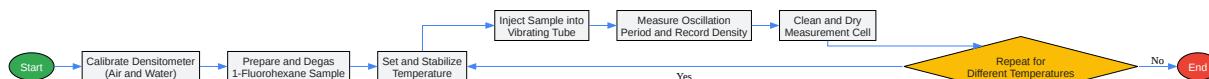
Protocol:

- Apparatus: The apparatus consists of a thin platinum wire submerged in the liquid sample. The wire acts as both a heating element and a temperature sensor.
- Sample Preparation: Place the **1-fluorohexane** sample in the measurement cell, ensuring the hot wire is fully immersed.
- Thermal Equilibration: Allow the sample to reach the desired temperature in a thermostatically controlled environment.

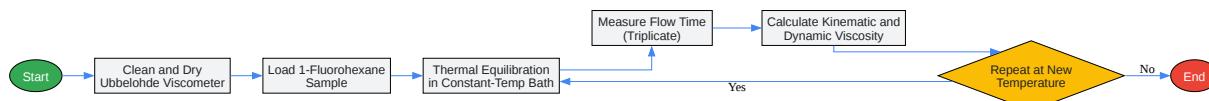
- Measurement: A constant current is passed through the wire for a short period (typically 1-2 seconds), causing a transient heating of the wire and the surrounding liquid.
- Data Acquisition: The change in the wire's resistance, which is proportional to its temperature change, is measured with high precision as a function of time.
- Calculation: The thermal conductivity is determined from the slope of the line plotting the temperature rise of the wire versus the logarithm of time.

Vapor Pressure Measurement

A static or ebulliometric method can be used to determine the vapor pressure of **1-fluorohexane**.^{[4][11]}


Protocol (Static Method):

- Apparatus: The apparatus consists of a sample cell connected to a pressure transducer and a vacuum pump, all enclosed in a temperature-controlled environment.
- Sample Degassing: The **1-fluorohexane** sample is placed in the cell and thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.
- Temperature Control: The sample cell is brought to the desired temperature using a high-precision thermostat.
- Equilibrium: Allow the system to reach thermal and vapor-liquid equilibrium.
- Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a calibrated pressure transducer.
- Data Collection: Repeat the measurement at various temperatures to obtain the vapor pressure curve.


Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Measurement using a Vibrating Tube Densitometer.

[Click to download full resolution via product page](#)

Caption: Workflow for Viscosity Measurement using a Capillary Viscometer.

Conclusion

This technical guide has provided a detailed overview of the key thermophysical properties of **1-fluorohexane**, supported by quantitative data and comprehensive experimental protocols. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals who may utilize **1-fluorohexane** in their work. Accurate knowledge of these properties is fundamental for the design, optimization, and safety of chemical processes, as well as for the interpretation of experimental results where **1-fluorohexane** is employed as a solvent or model compound. The provided experimental workflows offer a clear and logical guide for the reliable determination of these crucial parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Fluorohexane - Wikipedia [en.wikipedia.org]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. Hexane, 1-fluoro- [webbook.nist.gov]
- 4. sweet.ua.pt [sweet.ua.pt]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biolinscientific.com [biolinscientific.com]
- 9. srd.nist.gov [srd.nist.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermophysical Properties of 1-Fluorohexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1214930#thermophysical-properties-of-1-fluorohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com